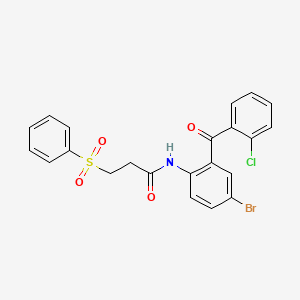
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide, also known as BMS-986165, is a small molecule inhibitor of the Tyk2 protein. This compound has been developed as a potential treatment for various autoimmune diseases, including psoriasis and lupus.
Scientific Research Applications
Fluorescent ATRP Initiators
Synthesis and Molecular Structure Analysis
Compounds related to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-(phenylsulfonyl)propanamide have been synthesized and analyzed, demonstrating their utility as efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. The study focused on a bromo-N-phenyl propanamide compound, showcasing its potential in polymerizations of acrylates due to its fluorescent properties (Ihor Kulai & S. Mallet-Ladeira, 2016).
Catalyst in Coupling Reactions
Cross-Coupling Catalysis
Similar sulfonamide structures have been used as catalysts in cross-coupling reactions of bromopyridines with primary and secondary alkyl and aryl sulfonamides. These reactions yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting the compound's relevance in synthetic organic chemistry (Xiaojun Han, 2010).
Synthesis of Sulfones and Sulfonamides
Diastereoselective Addition
The addition of phenylsulfonyl allylic bromides to aldehydes has been explored, resulting in high yields of syn-hydroxy sulfones. This process emphasizes the role of bromo and sulfonyl functionalities in controlling stereochemistry in synthetic routes (P. Auvray, P. Knochel, & J. Normant, 1986).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO4S/c23-15-10-11-20(18(14-15)22(27)17-8-4-5-9-19(17)24)25-21(26)12-13-30(28,29)16-6-2-1-3-7-16/h1-11,14H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBFRRUOMGFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)

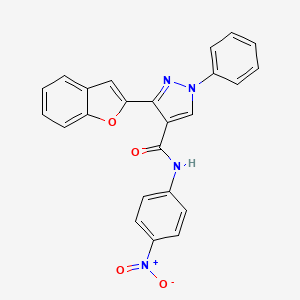
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)
![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)
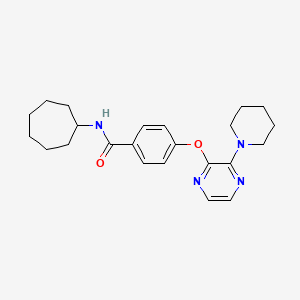
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)
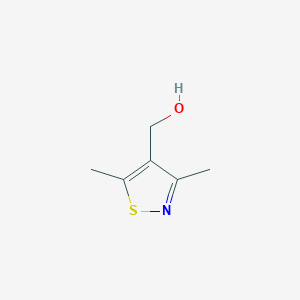
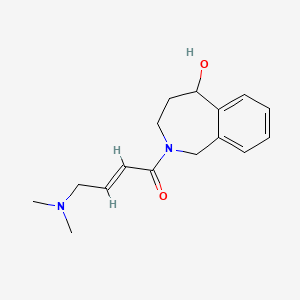
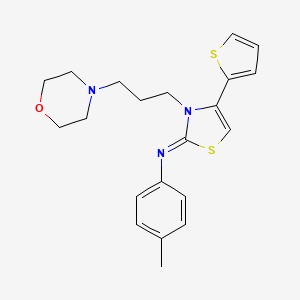
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)